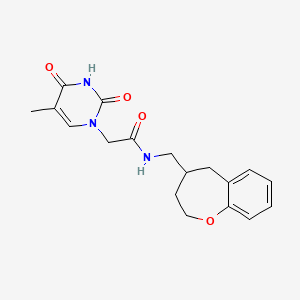

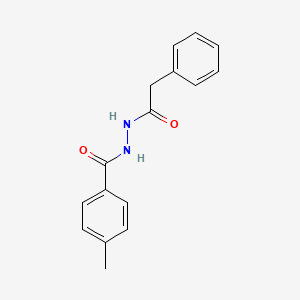

![molecular formula C20H16N4 B5589008 1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5589008.png)

1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to "1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile" typically involves reactions of certain precursors like benzimidazole or pyridine derivatives with various reagents. For example, reactions of benzimidazole derivatives with aliphatic or aromatic primary amines can lead to the formation of compounds with similar structural motifs (Takagi et al., 1986). Another approach involves fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate, indicating versatile synthetic routes to these compounds (Rida et al., 1988).

Molecular Structure Analysis

The molecular structures of compounds within this family, including "1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile," often feature complex arrangements of nitrogen and carbon atoms forming aromatic systems. X-ray crystallography and NMR spectroscopy are common techniques used for structure elucidation. For instance, the X-ray crystal structure of related compounds confirms their planarity and aromatic nature, which is crucial for their interactions and properties (Yang et al., 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclization, condensation, and substitution reactions, which can significantly alter their chemical properties. The reactivity is often influenced by the presence of functional groups such as nitriles, which can undergo reactions leading to the formation of new derivatives (Okamoto & Takagi, 1989).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined by the molecular structure. The presence of aromatic systems and heteroatoms typically results in high stability and specific solubility characteristics important for their application in various fields (Özbey et al., 2004).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are critical for understanding the behavior of these compounds in chemical reactions and potential applications. The electron-withdrawing or donating nature of substituents on the aromatic rings plays a significant role in defining these properties. Studies have explored the interaction of these compounds with DNA, highlighting their potential biological relevance (Hranjec et al., 2010).

科学的研究の応用

Synthesis and Chemical Properties

- The synthesis of N-arylindazoles and benzimidazoles from a common intermediate has been explored, demonstrating the product selectivity depending on the base used in reactions. This method highlights the versatility of benzimidazoles, which are prevalent in pharmaceuticals (Wray & Stambuli, 2010).

- Another study presented the acylation of various acetonitriles, leading to the synthesis of benzimidazolium, benzothiazolium, and thiazolium derivatives, showcasing the synthetic versatility and potential for creating novel compounds (Denisenko et al., 2011).

Applications in Dye and Whitener Synthesis

- Research into the synthesis of triazoflo[4,5-b]pyrido[1',2'-a]benzimidazole derivatives as fluorescent disperse dyes and whiteners for polyester fiber was conducted. These compounds have shown satisfactory results as fluorescent disperse dyes, and their derivatives have been evaluated as fluorescent whiteners for polyester, indicating their potential industrial applications (Dhamnaskar & Rangnekar, 1988).

Mechanistic Insights and Synthesis Techniques

- A study on the mechanochemical synthesis of carbamates using 1,1′-carbonyldiimidazole highlighted an eco-friendly method enhancing reactivity under mild conditions. This method provides a sustainable approach for synthesizing carbamates, relevant to pharmaceutical and material sciences (Lanzillotto et al., 2015).

Novel Compound Synthesis and Biological Activity

- The synthesis and evaluation of novel benzimidazole-pyrimidine conjugates as potent antitumor agents were studied, showcasing the compound's marked potency against various cancer cell lines. This research underscores the therapeutic potential of benzimidazole derivatives in oncology (Abdel-Mohsen et al., 2010).

Antifungal Applications

- Another application includes the synthesis of 1,3-benzoxazole-4-carbonitrile derivatives, demonstrating moderate growth inhibition against Candida species. This points to the potential use of such compounds in developing antifungal treatments (Kuroyanagi et al., 2010).

Safety and Hazards

特性

IUPAC Name |

1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4/c1-14-11-19(22-13-15-7-3-2-4-8-15)24-18-10-6-5-9-17(18)23-20(24)16(14)12-21/h2-11,22H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWACMYKLAGVWIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

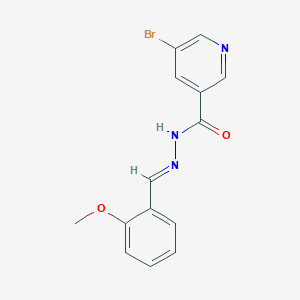

![3-benzyl-7-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5588931.png)

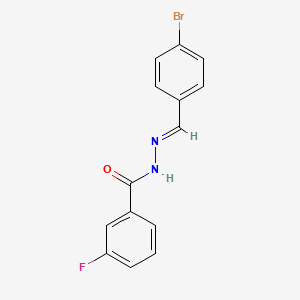

![methyl 1-{4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}-4-piperidinecarboxylate](/img/structure/B5588935.png)

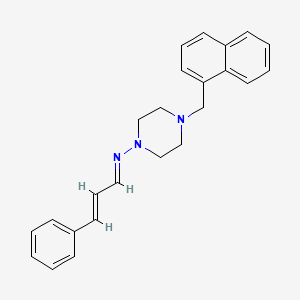

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5588937.png)

![4-{[4-(2-furyl)-2-thienyl]amino}benzenesulfonamide](/img/structure/B5588949.png)

![1-(4-methoxyphenyl)-5-methyl-4-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-2-piperazinone](/img/structure/B5588950.png)

![4-methyl-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5588959.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5588977.png)

![N-(2,5-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5588979.png)

![N-(3,5-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5589017.png)